1-ethenyl-3-nitro-1H-pyrazole
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Overview
Description
1-Ethenyl-3-nitro-1H-pyrazole is a heterocyclic compound featuring a five-membered ring structure with two adjacent nitrogen atoms. This compound is part of the pyrazole family, known for its versatility in organic synthesis and medicinal chemistry. The presence of the ethenyl and nitro groups in its structure imparts unique chemical properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethenyl-3-nitro-1H-pyrazole can be synthesized through several methods. One common approach involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes under mild conditions . Another method includes the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition-metal catalysts and photoredox reactions are common in industrial settings to facilitate efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Ethenyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The ethenyl group can participate in electrophilic and nucleophilic substitution reactions.
Cycloaddition: The compound can undergo [3+2] cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Substitution: Reagents such as halogens and nucleophiles are used under controlled conditions.
Cycloaddition: Catalysts like silver or copper are employed to facilitate the reaction.
Major Products Formed:
Reduction: Amino derivatives of the pyrazole ring.
Substitution: Various substituted pyrazole derivatives.
Cycloaddition: Complex heterocyclic compounds with potential pharmaceutical applications.
Scientific Research Applications
1-Ethenyl-3-nitro-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-ethenyl-3-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
3,5-Dinitropyrazole: Similar in structure but with two nitro groups, leading to different reactivity and applications.
1-Vinyl-3-nitropyrazole: Similar to 1-ethenyl-3-nitro-1H-pyrazole but with a vinyl group instead of an ethenyl group.
3-Nitro-1H-pyrazole: Lacks the ethenyl group, resulting in different chemical properties and uses
Uniqueness: this compound stands out due to the presence of both the ethenyl and nitro groups, which impart unique reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form complex structures makes it a valuable compound in research and industry .
Properties
CAS No. |
2322212-30-4 |
---|---|
Molecular Formula |
C5H5N3O2 |
Molecular Weight |
139.1 |
Purity |
95 |
Origin of Product |
United States |
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